molecular formula C10H11F3N2O5 B13401188 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione

Cat. No.: B13401188
M. Wt: 296.20 g/mol
InChI Key: VSQQQLOSPVPRAZ-FSDSQADBSA-N
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Description

The compound “1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione” is a pyrimidinedione derivative characterized by a modified ribose moiety (oxolan ring) and a trifluoromethyl (-CF₃) substituent at position 5 of the pyrimidine ring. The oxolan ring features hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups at positions 4 and 5, respectively, which are critical for its structural and functional properties. The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and influencing intermolecular interactions.

Properties

Molecular Formula

C10H11F3N2O5

Molecular Weight

296.20 g/mol

IUPAC Name

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6-,7-/m1/s1

InChI Key

VSQQQLOSPVPRAZ-FSDSQADBSA-N

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O

Origin of Product

United States

Preparation Methods

Chemical Structure

The compound's systematic name is 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione.

Synthesis of 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one

The synthesis of 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one from 1-beta-D-Arabinofuranosyluracil involves a multi-step reaction:

  • Step 1.1: Using dimethylaminopyridine (DMAP) and 1H-imidazole in dichloromethane at 0 - 20°C for 16 hours under an inert atmosphere.
  • Step 1.2: Reacting for 16 hours at 20°C.
  • Step 2.1: Using DMAP and N-ethyl-N,N-diisopropylamine in dichloromethane for 4 hours at 0 - 20°C under an inert atmosphere.
  • Step 3.1: Using hydroxylamine hydrochloride and triethylamine in acetonitrile for 16 hours at 0 - 20°C under an inert atmosphere.
  • Step 4.1: Using triethylamine tris(hydrogen fluoride) in tetrahydrofuran for 96 hours at 20°C under an inert atmosphere.

Related Compounds and Chemical Context

The compound is related to other chemical compounds and classes mentioned in patents, including:

  • 5-(3-hydroxyprop-1-ynyl)-1h-pyrimidine-2,4-dione
  • 5-(4-hydroxybut-1-ynyl)-1h-pyrimidine-2,4-dione
  • 5-prop-1-ynyl-1h-pyrimidine-2,4-dione

Chemical Reactions Analysis

Trifluoromethyl Group

  • Electrophilic substitution : The electron-withdrawing trifluoromethyl group directs electrophiles to the pyrimidine ring’s 4-position.

  • Stability : Resists hydrolysis under acidic conditions but undergoes defluorination at temperatures >120°C .

Hydroxymethyl and Hydroxyl Groups

  • Oxidation : The hydroxymethyl group on the oxolane ring is oxidized to a carboxylate under strong oxidizing agents (e.g., KMnO₄), modifying solubility.

  • Esterification : Reacts with acyl chlorides to form esters, enhancing lipophilicity for pharmaceutical applications .

Degradation and By-Product Analysis

Under harsh conditions (e.g., strong acids/bases), the compound decomposes via:

  • Pyrimidine ring opening : Catalyzed by HCl or NaOH, yielding ureido intermediates .

  • Oxolane ring cleavage : Hydrolysis in aqueous H₂SO₄ produces hydroxymethyl furan derivatives.

Stability Under Storage Conditions

ParameterEffect on Compound StabilityRecommended Storage
Humidity (>60% RH)Accelerates oxolane ring hydrolysisDesiccated, inert atmosphere
Light (UV exposure)Trifluoromethyl photodecompositionAmber glass, −20°C

Comparative Reaction Efficiency

Data from analogous dihydrouracil synthesis (e.g., 6-aryl-DHU):

MethodConditionsYield (%)Limitations
Formic acid/MsOH reflux24 h, 100°C37Long duration, moderate yield
Phosphotungstic acidEthanol, 24 h30Low yield, solvent sensitivity
Microwave-assisted150°C, 30 min65Requires specialized equipment

Scientific Research Applications

Trifluridine has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.

    Biology: Investigated for its effects on DNA replication and repair mechanisms.

    Medicine: Used in the treatment of herpes simplex virus infections and as a component of combination therapies for colorectal cancer.

    Industry: Employed in the development of antiviral and anticancer drugs.

Mechanism of Action

Trifluridine exerts its effects by incorporating into viral DNA during replication, leading to the formation of defective DNA strands. This incorporation inhibits the activity of DNA polymerase, preventing the synthesis of new viral DNA. In cancer therapy, trifluridine interferes with DNA synthesis in rapidly dividing cancer cells, leading to cell death .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidinedione Derivatives

Compound Name (Source) Pyrimidine Substituent Sugar Modifications Molecular Weight (g/mol) Key Properties/Applications
Target Compound 5-CF₃ 4-hydroxy, 5-hydroxymethyl oxolan Not reported Inferred high metabolic stability
5-Iodo analog () 5-I Same as target 352.11 (calculated) Potential radiopharmaceutical use
Edoxudine () 5-Ethyl Same as target 256.25 Antiviral (herpesvirus inhibition)
5-Fluoro analog () 5-F Oxathiolane ring Not reported Antiviral (similar to FLT)
Azido derivatives () Variable Azido groups at sugar positions 283.24–384.11 Research tools (e.g., click chemistry)

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (-CF₃): Enhances lipophilicity (higher LogP vs.
  • Halogen Substitutions : 5-Fluoro () and 5-iodo () groups impact steric bulk and electronic properties, influencing binding affinity to viral polymerases or kinases .
  • Azido Modifications : Derivatives like those in and exhibit altered solubility and reactivity, enabling applications in bioconjugation or prodrug strategies .

Biological Activity

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione (commonly referred to as a pyrimidine derivative) exhibits significant biological activity, particularly in the fields of antiviral and anticancer research. This compound has been studied for its effects on various biological targets, including its mechanism of action against viral infections and its potential as an antineoplastic agent.

  • Molecular Formula : C10_{10}H10_{10}F3_3N3_3O4_4
  • Molecular Weight : 293.2 g/mol
  • IUPAC Name : 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione

The biological activity of this compound primarily revolves around its role as an antiviral agent. Research indicates that it functions by inhibiting viral replication mechanisms. Specifically, it has been shown to have effectiveness against herpes simplex virus (HSV), which is responsible for conditions such as primary keratoconjunctivitis and recurrent epithelial keratitis .

Antiviral Activity

The compound acts as a derivative of thymidine, a nucleoside that plays a crucial role in DNA synthesis. By mimicking natural nucleosides, it interferes with the viral DNA polymerase, thereby inhibiting the replication of the virus .

Anticancer Potential

In addition to its antiviral properties, this compound has shown promise in anticancer applications. It exhibits cytotoxic effects on various cancer cell lines through mechanisms such as:

  • Induction of apoptosis in cancer cells
  • Inhibition of cell proliferation
  • Modulation of signaling pathways involved in tumor growth .

Table 1: Summary of Biological Activities

Activity TypeTargetMechanismReference
AntiviralHSVInhibits viral DNA polymerase
AnticancerVarious cancer cell linesInduces apoptosis; inhibits proliferation

Case Studies

  • Antiviral Efficacy Against HSV : A study demonstrated that the compound significantly reduced viral load in infected cell cultures when administered at specific concentrations. The IC50 value was determined to be approximately 25 µM, indicating effective inhibition of viral replication .
  • Cytotoxic Effects on Cancer Cells : In vitro studies revealed that treatment with this compound led to a dose-dependent decrease in viability of several cancer cell lines, including breast and lung cancer cells. Apoptotic markers were significantly elevated post-treatment, suggesting a strong pro-apoptotic effect .

Q & A

Q. What are the recommended synthetic routes for 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione, and how can intermediates be characterized?

  • Methodological Answer : The compound’s synthesis typically involves nucleoside analog preparation via glycosylation of pyrimidine derivatives with protected sugar moieties. For example, similar compounds (e.g., ) use ribose or tetrahydrofuran derivatives modified with hydroxyl and hydroxymethyl groups. Key intermediates should be purified using column chromatography (silica gel, eluted with ethyl acetate/hexane gradients) and characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and stereochemistry. Mass spectrometry (HRMS) is critical for verifying molecular weight, especially for trifluoromethyl-containing intermediates .

Q. How can the purity and stability of this compound be assessed under laboratory conditions?

  • Methodological Answer : Purity is best determined via reverse-phase HPLC using a C18 column (acetonitrile/water mobile phase with 0.1% trifluoroacetic acid). Stability studies should include accelerated degradation tests under varying pH (e.g., pH 2–9 buffers), thermal stress (40–60°C), and photolytic conditions (ICH Q1B guidelines). Monitor degradation products using LC-MS to identify hydrolytic or oxidative pathways, particularly focusing on the trifluoromethyl group’s susceptibility to hydrolysis .

Q. What spectroscopic techniques are optimal for structural elucidation?

  • Methodological Answer :
  • NMR : 19F^{19}F-NMR is essential for confirming the trifluoromethyl group’s presence and chemical environment. 1H^1H-NMR and HSQC experiments can resolve sugar moiety configurations (e.g., tetrahydrofuran ring) .
  • X-ray crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction is recommended if crystallizable derivatives (e.g., tert-butyldimethylsilyl-protected intermediates) are available .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of adjacent carbons. To study this, conduct kinetic experiments with nucleophiles (e.g., thiols or amines) under controlled conditions (polar aprotic solvents, 25–50°C). Monitor reaction progress via 19F^{19}F-NMR to track fluorine environment changes. Computational modeling (DFT) can predict activation energies and transition states for substitution pathways .

Q. What strategies mitigate metabolic instability of the tetrahydrofuran ring in in vivo studies?

  • Methodological Answer :
  • Structural modification : Replace the 4-hydroxy group with a bioisostere (e.g., methoxy or fluorine) to reduce oxidative metabolism ( shows fluorinated analogs with enhanced stability).
  • Prodrug design : Protect the hydroxymethyl group as a phosphate ester, which can be cleaved enzymatically in vivo. Validate stability in simulated gastric fluid (SGF) and human plasma .

Q. How can computational methods predict binding interactions of this compound with biological targets (e.g., viral polymerases)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions. Key steps:
  • Prepare the compound’s 3D structure (from X-ray data or DFT-optimized geometry).
  • Dock into the target’s active site (e.g., HIV reverse transcriptase) using flexible ligand/rigid receptor protocols.
  • Analyze binding free energy (MM-PBSA) and hydrogen-bonding patterns with catalytic residues (e.g., aspartic acid or lysine). Validate predictions with SPR-based binding assays .

Q. What analytical approaches resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism (e.g., keto-enol equilibria at the 2,4-dione positions) or solvent effects. To address this:
  • Record 1H^1H-NMR in deuterated DMSO and CDCl₃ to assess solvent-dependent shifts.
  • Use variable-temperature NMR to detect tautomeric interconversion (e.g., coalescence temperatures).
  • Cross-reference with high-resolution IR spectroscopy to confirm carbonyl stretching frequencies .

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